N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide
CAS No.: 899742-10-0
Cat. No.: VC7284990
Molecular Formula: C16H17ClN4O2S
Molecular Weight: 364.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899742-10-0 |
|---|---|
| Molecular Formula | C16H17ClN4O2S |
| Molecular Weight | 364.85 |
| IUPAC Name | N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide |
| Standard InChI | InChI=1S/C16H17ClN4O2S/c1-2-6-18-15(22)16(23)19-14-12-8-24-9-13(12)20-21(14)11-5-3-4-10(17)7-11/h3-5,7H,2,6,8-9H2,1H3,(H,18,22)(H,19,23) |
| Standard InChI Key | IEDKPGDYDKLAOC-UHFFFAOYSA-N |
| SMILES | CCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC(=CC=C3)Cl |
Introduction
N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide is a complex organic compound belonging to the thienopyrazole class. It features a unique molecular structure characterized by a thieno[3,4-c]pyrazole core, a chlorophenyl substituent, and an ethanediamide moiety. This structural diversity contributes to its potential applications in various scientific fields, particularly in medicinal chemistry and material science.
2.2. Synthesis
The synthesis of N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide typically involves multi-step organic reactions. Common synthetic routes include:
-
Reaction Conditions: Temperature, solvent choice (commonly dimethylformamide or dichloromethane), and the use of catalysts (like triethylamine) are optimized to enhance yield and purity.
-
Purification Processes: Recrystallization or chromatography may be employed to isolate the desired product.
2.3. Chemical Reactivity
The compound can engage in several chemical reactions, including nucleophilic substitution and electrophilic addition reactions. Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
3.1. Mechanism of Action
The mechanism of action for N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide involves several potential pathways. These interactions suggest a multifaceted role in biological systems that warrants further investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume